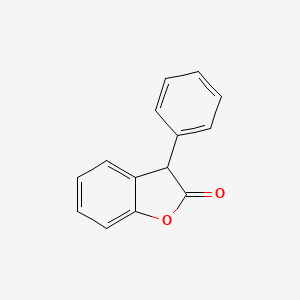

3-Phenyl-2-benzofuranone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 3-Fenil-2-benzofuranona es un compuesto orgánico con la fórmula molecular C₁₄H₁₀O₂. Es un miembro de la familia de las benzofuranonas, que se caracteriza por un anillo de benceno fusionado a un anillo de furano.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 3-Fenil-2-benzofuranona se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de bencenodiol y triol con bromo fenilacetonitrilo para producir un derivado de imina, que luego se convierte en una cetona con ácido clorhídrico y se cicla con acetato de sodio . Otro método implica la cicloisomerización catalizada por oro de o-alquinilfenoles con alcoholes o ácidos .

Métodos de Producción Industrial: La producción industrial de 3-Fenil-2-benzofuranona típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción específicas, como la temperatura y la elección del solvente, juega un papel crucial en la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3-Fenil-2-benzofuranona experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura y las propiedades del compuesto para diferentes aplicaciones.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica se pueden llevar a cabo utilizando reactivos como halógenos y agentes alquilantes.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

La 3-Fenil-2-benzofuranona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un bloque de construcción para sintetizar moléculas orgánicas más complejas.

Medicina: Tiene posibles aplicaciones terapéuticas, incluyendo tratamientos contra el cáncer y antivirales.

Industria: El compuesto se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El mecanismo de acción de la 3-Fenil-2-benzofuranona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antitumoral se atribuye a su capacidad para inhibir el crecimiento celular e inducir la apoptosis en las células cancerosas. Las propiedades antibacterianas del compuesto están relacionadas con su capacidad para interrumpir las membranas celulares bacterianas e inhibir enzimas esenciales .

Compuestos Similares:

2-Fenilbenzofurano: Similar en estructura pero con diferentes sustituyentes, lo que lleva a variaciones en las propiedades químicas y actividades biológicas.

Benzofuran-3-carbohidrazida: Conocida por sus propiedades antimicrobianas.

Ácido benzofuran-2-carboxílico: Utilizado en la síntesis de varios productos farmacéuticos.

Singularidad: La 3-Fenil-2-benzofuranona destaca por su combinación única de un anillo de benceno y un anillo de furano, lo que le confiere propiedades químicas y biológicas distintas. Su versatilidad para experimentar diversas reacciones químicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso en la investigación científica y las aplicaciones industriales .

Comparación Con Compuestos Similares

2-Phenylbenzofuran: Similar in structure but with different substituents, leading to variations in chemical properties and biological activities.

Benzofuran-3-carbohydrazide: Known for its antimicrobial properties.

Benzofuran-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness: 3-Phenyl-2-benzofuranone stands out due to its unique combination of a benzene ring and a furan ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Propiedades

Número CAS |

3117-37-1 |

|---|---|

Fórmula molecular |

C14H10O2 |

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

3-phenyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C14H10O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,13H |

Clave InChI |

NANGQJICIOUURV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2C3=CC=CC=C3OC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)

![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)

![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)